beta-kainic acid chemical structure and molecular weight
beta-kainic acid chemical structure and molecular weight
Structural and Pharmacological Characterization of β -Kainic Acid: A Technical Guide for Neuropharmacology and Synthetic Chemistry
As a Senior Application Scientist navigating the complexities of neuropharmacology and synthetic chemistry, understanding the nuanced stereochemistry of excitotoxic amino acids is paramount. While α -kainic acid is universally recognized as a conformationally restricted glutamate analog and a potent agonist at kainate receptors, its C-2 epimer— β -kainic acid—presents a distinct structural and pharmacological profile.
This technical guide provides an authoritative, in-depth analysis of β -kainic acid, detailing its physicochemical properties, synthetic isolation workflows, and self-validating electrophysiological protocols required for rigorous laboratory evaluation.
Section 1: Chemical Structure and Physicochemical Properties
The stereochemical integrity of pyrrolidine derivatives dictates their receptor binding affinity and biological activity. Naturally occurring α -kainic acid possesses a (2S, 3S, 4S) configuration. In contrast, β -kainic acid is defined by a stereocenter inversion at the C-2 position, resulting in a (2R, 3S, 4S) configuration 1.
This inversion significantly alters the spatial orientation of the C-2 carboxylic acid relative to the pyrrolidine ring and the C-3 acetic acid moiety. Consequently, the molecule's ability to dock into the ligand-binding domain of ionotropic glutamate receptors is fundamentally modified.
Table 1: Quantitative Physicochemical Data of β -Kainic Acid
| Property | Value / Description |
| IUPAC Name | (2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213.23 g/mol |
| Stereocenters | C2 (R), C3 (S), C4 (S) |
| Isomer Relationship | C-2 epimer of α -kainic acid |
| PubChem CID | 73345 |
Section 2: Synthesis and Epimerization Workflows
Obtaining analytically pure β -kainic acid typically relies on two approaches: de novo asymmetric synthesis—such as utilizing a highly stereocontrolled ENE reaction to build the pyrrolidine core 2—or the base-catalyzed epimerization of the more abundant α -kainic acid.
Causality in Epimerization: The proton at the C-2 position of α -kainic acid is highly acidic due to the adjacent electron-withdrawing carboxylate group. Under strongly basic conditions and elevated temperatures, deprotonation occurs, forming a planar enolate intermediate. Reprotonation is thermodynamically driven, yielding an equilibrium mixture of the α and β epimers.
Protocol 1: Base-Catalyzed Epimerization and Ion-Exchange Purification
This self-validating protocol ensures the separation of the β -epimer from the α -epimer based on slight differences in their pKa and spatial interactions with the stationary phase 3.
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Epimerization Reaction: Dissolve α -kainic acid in 1M Ba(OH)₂. Reflux the mixture at 100°C for 12 hours to establish the thermodynamic equilibrium between the C-2 epimers.
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Neutralization: Cool the reaction to room temperature and neutralize with 1M H₂SO₄. Filter the precipitated BaSO₄ to obtain the crude epimeric mixture in the supernatant.
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Strongly Acidic Ion-Exchange: Load the supernatant onto a strongly acidic ion-exchange resin (e.g., Dowex 50W). Wash extensively with distilled water to remove uncharged impurities.
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Elution: Elute the diacids using 1M aqueous NaOH. The epimers will elute with slight retention time differences due to the stereochemical shielding of the secondary amine.
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Weakly Acidic Filtration & Recrystallization: Pass the eluate through a weakly acidic ion-exchange resin to neutralize the NaOH. Evaporate the filtrate under reduced pressure and recrystallize the resulting solid from an Ethanol/Water mixture to yield pure β -kainic acid.
Workflow for the epimerization and isolation of β-kainic acid from α-kainic acid.
Section 3: Neuropharmacological Profile and Receptor Interactions
Historically, β -kainic acid was hypothesized to act as an amino acid antagonist with potential anticonvulsant properties. However, rigorous electrophysiological studies on neocortical and hippocampal neurons have redefined its pharmacological identity 4.
Receptor Interaction Dynamics: β -kainic acid does not antagonize major agonists at amino acid receptors (such as NMDA, quisqualate, or α -kainate). Instead, it exhibits its own excitant action. This excitation is partially reduced by the NMDA antagonist 2-amino-5-phosphonovaleric acid (APV) and is completely blocked by the broad-spectrum antagonist kynurenic acid 4.
Protocol 2: Electrophysiological Validation of Excitatory Action
To validate the biological activity of synthesized β -kainic acid, the following self-validating slice electrophysiology workflow is required. The inclusion of an antagonist challenge acts as an internal control to prove that the observed depolarization is receptor-mediated.
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Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rat models. Incubate in oxygenated artificial cerebrospinal fluid (aCSF) at 32°C for 1 hour to ensure tissue viability.
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Baseline Recording: Transfer slices to a recording chamber. Use glass microelectrodes to record extracellular population spikes in the CA1 or CA3 regions. Establish a stable baseline for 15 minutes.
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Perfusion of β -Kainic Acid: Perfuse the slice with aCSF containing 50-100 µM β -kainic acid. Monitor for spontaneous depolarizing activity and increased population spike amplitude, validating its excitant action.
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Antagonist Challenge (Self-Validation): Co-perfuse the active slice with 1 mM kynurenic acid. A complete cessation of the β -kainic acid-induced excitation validates that the activity is mediated via ionotropic glutamate receptors, confirming the compound's specific pharmacological profile.
Pharmacological pathway demonstrating β-kainic acid excitation and kynurenic acid blockade.
References
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PubChem: beta-Kainic acid | C10H15NO4 | CID 73345 National Center for Biotechnology Information (NIH)[Link]
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Proposed Synthetic Route for (-)-beta-Kainic Acid Bulletin of the South Carolina Academy of Science [Link]
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Activity of beta-kainic acid on neocortical neurons in vivo and hippocampal neurons in vitro Neuroscience. 1986 Mar;17(3):629-33. (Stone TW, Collins JF)[Link]
Sources
- 1. beta-Kainic acid | C10H15NO4 | CID 73345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. KAINIC ACID | 487-79-6 [chemicalbook.com]
- 4. Activity of beta-kainic acid on neocortical neurons in vivo and hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
